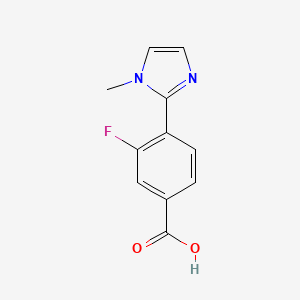
3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic and functional applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by fluorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Lacks the fluorine substitution, resulting in different chemical and biological properties.
3-Chloro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid:
4-(1-Methyl-1H-imidazol-2-yl)benzoic acid: Absence of the fluorine atom affects its overall properties and uses
Uniqueness
The presence of both the fluorine atom and the imidazole ring in 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid imparts unique properties, such as enhanced metabolic stability and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
3-fluoro-4-(1-methylimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-5-4-13-10(14)8-3-2-7(11(15)16)6-9(8)12/h2-6H,1H3,(H,15,16) |
Clave InChI |
JYENOMJAINLVMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)



![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

